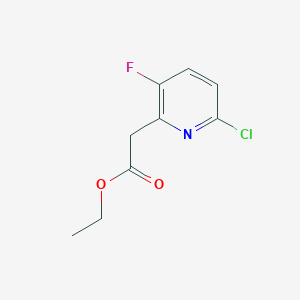

Ethyl 6-chloro-3-fluoropyridine-2-acetate

Description

Significance of Pyridine (B92270) Scaffolds in Contemporary Organic Synthesis

The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone of modern organic and medicinal chemistry. nih.govrsc.org Its unique electronic properties, water solubility, and ability to form hydrogen bonds make it a "privileged scaffold" in drug design. nih.gov Pyridine derivatives are integral to a vast number of pharmaceuticals, agrochemicals, and functional materials. organic-chemistry.orgnih.gov The pyridine nucleus is found in numerous FDA-approved drugs, highlighting its importance in therapeutic agents targeting a wide range of diseases. rsc.orgorganic-chemistry.org The versatility of the pyridine scaffold stems from its capacity for various chemical modifications, allowing for the fine-tuning of biological activity and physical properties. nih.gov Synthetic chemists continue to develop novel methods for creating substituted pyridines to explore new chemical space and discover new pharmaceutical leads. nih.gov

Role of Halogenated Pyridine Derivatives as Versatile Chemical Building Blocks

The introduction of halogen atoms onto the pyridine ring dramatically expands its synthetic utility, creating highly versatile chemical building blocks. chemrxiv.orgchemicalbook.com Halopyridines are crucial intermediates in the synthesis of complex molecules, as the carbon-halogen bond serves as a handle for a multitude of cross-coupling reactions and nucleophilic substitutions. chemrxiv.org This allows for the precise and regiocontrolled introduction of other functional groups. chemicalbook.com However, the synthesis of specific halogenated pyridines can be challenging due to the electron-deficient nature of the pyridine ring, which often requires harsh reaction conditions for direct halogenation. nih.govchemrxiv.org Consequently, significant research is dedicated to developing milder and more selective methods for producing these valuable intermediates. chemrxiv.org The specific placement of halogens, such as chlorine and fluorine, can also profoundly influence the molecule's electronic properties and biological activity.

Research Objectives and Scope: Focusing on Synthetic Pathways, Reactivity Patterns, and Structural Insights Pertaining to Ethyl 6-chloro-3-fluoropyridine-2-acetate

A thorough investigation into the specific synthetic routes, reactivity patterns, and detailed structural characteristics of this compound is not possible based on currently accessible scientific literature. Information regarding specific multi-step syntheses, characterization data (such as NMR, IR, and mass spectrometry), and crystal structure analysis for this particular compound is not available in the public domain outside of chemical supplier listings. Therefore, a detailed discussion on its unique reactivity—influenced by the interplay of the chloro, fluoro, and ethyl acetate (B1210297) substituents—and empirical structural data cannot be provided in a scientifically rigorous manner.

Structure

3D Structure

Properties

Molecular Formula |

C9H9ClFNO2 |

|---|---|

Molecular Weight |

217.62 g/mol |

IUPAC Name |

ethyl 2-(6-chloro-3-fluoropyridin-2-yl)acetate |

InChI |

InChI=1S/C9H9ClFNO2/c1-2-14-9(13)5-7-6(11)3-4-8(10)12-7/h3-4H,2,5H2,1H3 |

InChI Key |

WMZJMYXPONLZGI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=C(C=CC(=N1)Cl)F |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 6 Chloro 3 Fluoropyridine 2 Acetate

Strategies for Constructing the 6-Chloro-3-fluoropyridine Core

The formation of the central 6-chloro-3-fluoropyridine scaffold is a critical phase in the synthesis. Chemists can approach this challenge from two primary directions: building the pyridine (B92270) ring from acyclic precursors (de novo synthesis) or by modifying a pre-existing pyridine ring through selective functionalization.

De novo strategies construct the pyridine ring from simpler, non-cyclic starting materials. These methods are particularly valuable for creating highly substituted pyridines where direct functionalization might be challenging. Classical methods for pyridine synthesis include the Hantzsch and Bohlmann–Rahtz syntheses, which rely on the condensation of carbonyl compounds and amines. beilstein-journals.org

More contemporary approaches leverage modern catalysis to achieve diverse substitutions. A notable method involves the synthesis of 3-fluoropyridines from two different ketone components. researchgate.netacs.org This process utilizes a photoredox-mediated coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers, catalyzed by a ruthenium or iridium complex under visible light irradiation. The resulting intermediate undergoes a one-pot condensation with an ammonia (B1221849) source, such as ammonium (B1175870) acetate (B1210297), to form the 3-fluoropyridine (B146971) ring. researchgate.netacs.org Another strategy involves the condensation of a 2-fluoro-3-oxo valerate (B167501) with O-methylisourea to construct the pyridine ring system. google.com

| De Novo Approach | Key Starting Materials | Key Features | Reference |

| Photoredox-Mediated Coupling | α,α-Difluoro-β-iodoketones, Silyl enol ethers | Visible-light catalysis, One-pot condensation with ammonia | researchgate.net, acs.org |

| Condensation Reaction | 2-Fluoro-3-oxo valerate, O-methylisourea | Direct construction of the pyridine ring from functionalized precursors | google.com |

| Classical Condensations | Carbonyl compounds, Amines | Foundational methods like Hantzsch synthesis | beilstein-journals.org |

This alternative strategy begins with a pre-formed pyridine or a simpler substituted pyridine, introducing the required halogen atoms in a controlled, stepwise manner. The electron-deficient nature of the pyridine ring presents unique challenges for electrophilic aromatic substitution, making regioselectivity a primary concern. nih.gov

Introduction of Fluorine: The synthesis of fluoropyridines can be achieved through several established methods. A common route is the Balz-Schiemann reaction, which involves the diazotization of an aminopyridine in the presence of hydrogen fluoride (B91410) or a related fluoride source, followed by thermal decomposition of the resulting diazonium salt. researchgate.netacs.org Other techniques include nucleophilic aromatic substitution, where a suitable leaving group (like a chlorine atom) is displaced by a fluoride ion, often using reagents like cesium fluoride (CsF) in a polar aprotic solvent like DMSO. chemicalbook.com

Introduction of Chlorine: Chlorination can be accomplished using various reagents and conditions depending on the substrate's reactivity. For instance, hydroxypyridines can be converted to chloropyridines using chlorinating agents like phosphorus oxychloride (POCl₃) in combination with phosphorus pentachloride (PCl₅). google.com

Achieving the specific 3-fluoro-6-chloro pattern requires careful regioselective control. Advanced methods have been developed to selectively functionalize the 3-position of the pyridine ring. One such strategy employs a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates, which allows for highly regioselective halogenation under mild conditions. nih.govchemrxiv.org

| Halogenation Method | Target Halogen | Typical Precursor | Key Reagents | Reference |

| Balz-Schiemann Reaction | Fluorine | Aminopyridine | NaNO₂, HF or HF-pyridine | researchgate.net, acs.org |

| Nucleophilic Substitution | Fluorine | Chloropyridine | Cesium Fluoride (CsF) | chemicalbook.com |

| From Hydroxypyridine | Chlorine | Hydroxypyridine | POCl₃, PCl₅ | google.com |

| Zincke Imine Intermediate | Chlorine, Bromine, Iodine | Substituted Pyridine | Dibenzylamine, NBS/NIS/NCS | nih.gov, chemrxiv.org |

Introduction of the Ethyl Acetate Moiety at the 2-Position

Once the 6-chloro-3-fluoropyridine core is synthesized, the final step is the installation of the ethyl acetate group at the C2 position of the ring.

The most direct and widely used method for introducing the ethyl acetate group is through the esterification of the corresponding carboxylic acid. This involves a two-step sequence:

Oxidation: The synthesis begins with a precursor such as 6-chloro-3-fluoro-2-methylpyridine. The methyl group is oxidized to a carboxylic acid using a strong oxidizing agent. A patented process describes the use of potassium dichromate and sulfuric acid, with sodium tungstate (B81510) as a catalyst, to produce 6-chloro-3-fluoropyridine-2-carboxylic acid. google.com

Esterification: The resulting pyridine-2-carboxylic acid is then subjected to a standard Fischer esterification. This reaction involves heating the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, typically sulfuric acid, to yield the desired ethyl ester, Ethyl 6-chloro-3-fluoropyridine-2-acetate. google.com

While esterification of the corresponding carboxylic acid is common, alternative pathways exist. Transition metal-catalyzed carbonylation reactions offer a powerful method for directly introducing an ester group. This approach would typically involve a precursor like 2,6-dichloro-3-fluoropyridine. In a palladium-catalyzed reaction, this precursor could be treated with carbon monoxide and ethanol to directly install the ethyl ester group at the 2-position, displacing one of the chlorine atoms.

Functional group interconversions provide another set of alternatives. A 2-cyanopyridine (B140075) derivative could be hydrolyzed to the carboxylic acid for subsequent esterification, or potentially converted directly to the ester via acid-catalyzed alcoholysis. Similarly, a 2-trichloromethylpyridine could be hydrolyzed to the carboxylic acid.

Multicomponent Reactions and Catalytic Approaches in the Synthesis of Pyridine Esters

Modern synthetic chemistry increasingly relies on catalytic and multicomponent reactions to improve efficiency and reduce waste. Copper-catalyzed cascade reactions of alkynes and N-sulfonyl azadienes have been developed for the switchable synthesis of functionalized pyridines, representing a multicomponent approach to the core structure. rsc.org

Furthermore, transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for derivatizing pyridine rings directly. beilstein-journals.orgnih.gov In principle, a C-H bond at the 2-position of a pre-formed 6-chloro-3-fluoropyridine could be catalytically activated and coupled with a suitable reagent to introduce the ethyl acetate moiety or a precursor to it. While challenging, these methods offer the potential for more atom-economical synthetic routes by avoiding the need for pre-functionalized starting materials. The photoredox-mediated synthesis of the 3-fluoropyridine core is itself a prime example of a modern catalytic approach that enables the construction of complex heterocyclic scaffolds under mild conditions. researchgate.netacs.org

Optimization of Reaction Conditions for Yield and Selectivity in this compound Synthesis

Influence of Catalysts and Solvents

The choice of catalyst and solvent is paramount in directing the reaction towards the desired product and achieving high yield. For reactions involving the formation of the pyridine ring or the modification of its substituents, various catalytic systems are often explored. For instance, in related pyridine syntheses, metal Lewis acids have been assessed for their potential to catalyze domino reactions that form the pyridine core. researchgate.net The selection of an appropriate solvent is equally critical; studies on similar transformations have shown that the reaction medium can significantly influence outcomes, with solvents like acetonitrile (B52724) or even water being optimal in certain contexts. researchgate.netnih.gov

Effect of Temperature and Reaction Time

Reaction temperature and duration are interdependent parameters that must be carefully controlled. Higher temperatures can increase the reaction rate but may also lead to the formation of undesired by-products, thus reducing selectivity. An optimal temperature is one that provides a reasonable reaction rate without compromising the purity of the product. For example, optimization studies for some functionalized pyridine syntheses have identified specific temperatures, such as 70 °C, as ideal for achieving the best results. researchgate.net The reaction time is typically monitored (e.g., by chromatography) to determine the point of maximum product formation before significant decomposition or side-reactions occur.

Stoichiometry and Reagent Addition

The molar ratio of reactants is another crucial factor. An excess of one reactant may be used to drive the reaction to completion, but this can also lead to purification challenges and increased cost. The order and rate of reagent addition can also be critical, particularly in reactions that are highly exothermic or where intermediates are unstable.

A Hypothetical Optimization Table

While specific experimental data for this compound is unavailable, an optimization study would typically generate data that could be presented as follows. The table below is a representative example of how such data would be structured and should not be taken as actual experimental results for this compound.

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Selectivity (%) |

|---|---|---|---|---|---|---|

| 1 | Catalyst A (5) | Toluene | 80 | 12 | Data Not Available | Data Not Available |

| 2 | Catalyst A (10) | Toluene | 80 | 12 | Data Not Available | Data Not Available |

| 3 | Catalyst B (5) | Toluene | 80 | 12 | Data Not Available | Data Not Available |

| 4 | Catalyst B (5) | Acetonitrile | 80 | 12 | Data Not Available | Data Not Available |

| 5 | Catalyst B (5) | Acetonitrile | 100 | 6 | Data Not Available | Data Not Available |

Reactivity and Mechanistic Investigations of Ethyl 6 Chloro 3 Fluoropyridine 2 Acetate

Nucleophilic Aromatic Substitution (SNAr) on the Halogenated Pyridine (B92270) Ring of Ethyl 6-chloro-3-fluoropyridine-2-acetate

Nucleophilic aromatic substitution is a cornerstone reaction for functionalizing electron-deficient aromatic rings like pyridine. The pyridine nitrogen atom acts as a strong electron-withdrawing group, activating the ring for attack by nucleophiles, particularly at the positions ortho (C-2, C-6) and para (C-4) to it. This activation is due to the ability of the electronegative nitrogen to stabilize the negative charge in the intermediate Meisenheimer complex through resonance.

Regioselectivity and Site-Selectivity Studies (at C-6 and C-3 Positions)

In this compound, two potential leaving groups, chlorine and fluorine, are attached to the pyridine ring at the C-6 and C-3 positions, respectively. The regioselectivity of SNAr reactions on this substrate is overwhelmingly directed toward the C-6 position. This high degree of site-selectivity is a consequence of the powerful electronic activation provided by the pyridine nitrogen atom.

The C-6 position is ortho to the ring nitrogen, making it a highly activated site for nucleophilic attack. A nucleophile attacking this position generates a resonance-stabilized intermediate where the negative charge is delocalized onto the nitrogen atom, significantly lowering the activation energy for the reaction. In contrast, the C-3 position is meta to the nitrogen. Attack at this site does not allow for resonance stabilization of the negative charge by the nitrogen, rendering this pathway energetically unfavorable. stackexchange.com

Furthermore, steric factors influence the selectivity. The ethyl acetate (B1210297) group at the C-2 position provides considerable steric hindrance around the adjacent C-3 fluoro position, making a nucleophilic approach to this site more difficult. Studies on analogous 3-substituted 2,6-dichloropyridines have shown that the nature of the substituent at C-3 can direct substitution; however, the primary activating effect of the pyridine nitrogen remains the dominant factor. researchgate.net For instance, while electron-withdrawing groups can influence reactivity, the fundamental requirement for charge stabilization by the heteroatom dictates the site of attack. researchgate.net

| Position | Halogen | Electronic Effect of Pyridine Nitrogen | Steric Hindrance | Predicted Outcome |

|---|---|---|---|---|

| C-6 | Chlorine | Activated (Ortho) | Low | Favored Site of Substitution |

| C-3 | Fluorine | Not Activated (Meta) | High (from adjacent C-2 ester) | Disfavored Site of Substitution |

Comparative Reactivity and Leaving Group Effects of Chlorine and Fluorine

In many SNAr reactions, a phenomenon known as the "element effect" is observed, where fluoride (B91410) is a better leaving group than chloride, bromide, or iodide. researchgate.net This counterintuitive order (F > Cl > Br > I) arises because the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and accelerating the nucleophilic addition. nih.gov For example, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be significantly faster than that of 2-chloropyridine (B119429). nih.gov

However, in the case of this compound, this element effect is superseded by the positional activation effects discussed previously. The chlorine atom at the electronically activated C-6 position serves as the leaving group, while the fluorine atom at the non-activated C-3 position remains unreactive toward nucleophilic substitution. Therefore, despite fluorine's potential to be a superior leaving group in an activated position, the regiochemical constraints of the pyridine ring ensure that substitution occurs exclusively at the C-6 chloro position.

Metal-Catalyzed Cross-Coupling Reactions Involving Halogen Substituents

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl halides in these reactions is fundamentally different from that in SNAr, leading to distinct selectivity.

Palladium-Catalyzed Transformations at the C-6 Chloro Position (e.g., Suzuki-Miyaura, Heck)

In contrast to SNAr, the reactivity of halogens in palladium-catalyzed cross-coupling reactions typically follows the order I > Br > Cl >> F. This trend is dictated by the initial, rate-limiting oxidative addition step, where the palladium(0) catalyst inserts into the carbon-halogen bond. The bond dissociation energy of C-F is significantly higher than that of C-Cl, making C-F bonds much less reactive toward oxidative addition. rsc.org

This reactivity difference allows for highly selective functionalization of the C-6 chloro position of this compound, leaving the C-3 fluoro group untouched.

Suzuki-Miyaura Coupling : This reaction couples an organohalide with an organoboron compound. It is widely used to form biaryl structures. masterorganicchemistry.com this compound can be selectively coupled with various aryl or heteroaryl boronic acids at the C-6 position using a suitable palladium catalyst and base. nobelprize.org

Heck Reaction : This reaction forms a substituted alkene by coupling the organohalide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgyoutube.com The C-6 position of the title compound can undergo Heck coupling with alkenes like acrylates or styrenes, providing a route to C-6 vinylated pyridines. organic-chemistry.org

| Position | Halogen | Reactivity in Oxidative Addition | Predicted Outcome |

|---|---|---|---|

| C-6 | Chlorine | Reactive | Site of Cross-Coupling |

| C-3 | Fluorine | Inert | Remains Unchanged |

Directed Functionalization at the C-3 Fluoro Position

While the C-F bond is generally unreactive in palladium-catalyzed cross-coupling, the fluorine substituent can play a different role by directing the functionalization of an adjacent C-H bond. This strategy, known as ortho-fluorine-directed C-H activation, leverages the ability of the electronegative fluorine atom to influence the acidity and electronic properties of the neighboring C-H bond, making it more susceptible to metallation. researchgate.netnih.gov

In this compound, the C-2 position is already substituted. Therefore, a fluorine-directed C-H functionalization would be expected to occur at the C-4 position. This type of transformation typically requires specific transition-metal catalysts (e.g., rhodium, iridium, or palladium with specialized ligands) that can coordinate to the pyridine and be directed by the fluorine atom to selectively activate the C4-H bond for coupling with various partners. nih.gov This approach provides a pathway to introduce substituents at the C-4 position, a site not readily accessible through the SNAr or standard cross-coupling reactions discussed above. However, direct C-F bond activation at the C-3 position would require harsh conditions or specialized catalysts, such as nickel complexes, and would be difficult to achieve selectively in the presence of the more labile C-Cl bond. mdpi.com

Transformations Involving the Ester Functionality of this compound

The ethyl acetate group at the C-2 position is a versatile functional handle that can undergo a variety of standard ester transformations. These reactions provide a means to further modify the molecule after manipulations on the pyridine ring or to prepare derivatives with different properties. The reactivity of the ester is generally independent of the halogen substituents on the ring, although the pyridine nitrogen may influence reactions by coordinating to metal-based reagents.

Key transformations include:

Hydrolysis (Saponification) : Treatment with an aqueous base (e.g., NaOH, KOH) followed by acidification will hydrolyze the ethyl ester to the corresponding carboxylic acid, yielding (6-chloro-3-fluoropyridin-2-yl)acetic acid.

Amidation : The ester can be converted directly to an amide by heating with an amine, often with a catalyst. mdpi.com The synthesis of N-substituted (6-chloro-3-fluoropyridin-2-yl)acetamides can be achieved through this method, which is valuable for building larger, more complex molecules. rsc.org

Reduction : Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), will reduce the ester to a primary alcohol, affording 2-(6-chloro-3-fluoropyridin-2-yl)ethanol.

Transesterification : Reaction with a different alcohol in the presence of an acid or base catalyst can exchange the ethyl group for another alkyl or aryl group.

| Reaction | Reagent(s) | Product Functional Group |

|---|---|---|

| Hydrolysis | 1. NaOH (aq), Δ 2. H₃O⁺ | Carboxylic Acid |

| Amidation | R₂NH, Δ, Catalyst | Amide |

| Reduction | LiAlH₄, then H₂O | Primary Alcohol |

| Grignard Reaction | 1. R-MgBr (excess) 2. H₃O⁺ | Tertiary Alcohol |

Hydrolysis and Transesterification Reactions

The ethyl ester group in this compound is susceptible to both hydrolysis and transesterification reactions, which are fundamental transformations of carboxylic acid esters.

Hydrolysis:

Hydrolysis of the ester to the corresponding carboxylic acid, 6-chloro-3-fluoropyridine-2-acetic acid, can be achieved under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: This is a reversible reaction, typically carried out by heating the ester in the presence of an excess of water and a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction that is commonly employed for the hydrolysis of esters. The use of a base, such as sodium hydroxide (B78521) or potassium hydroxide, results in the formation of a carboxylate salt, which is resistant to further nucleophilic attack. Subsequent acidification of the reaction mixture yields the carboxylic acid. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the carbonyl carbon.

| Reaction | Reagents and Conditions | Product | Key Features |

| Acid-Catalyzed Hydrolysis | Dilute H₂SO₄ or HCl, heat, excess H₂O | 6-chloro-3-fluoropyridine-2-acetic acid | Reversible reaction |

| Base-Catalyzed Hydrolysis | NaOH or KOH, H₂O/alcohol, heat | Sodium or potassium 6-chloro-3-fluoro-pyridine-2-acetate | Irreversible reaction |

Transesterification:

Transesterification involves the conversion of the ethyl ester to a different ester by reacting it with another alcohol in the presence of an acid or base catalyst.

Acid-Catalyzed Transesterification: Similar to hydrolysis, this is a reversible process. The reaction is typically driven to completion by using a large excess of the desired alcohol. Common acid catalysts include sulfuric acid, p-toluenesulfonic acid, and acidic ion-exchange resins.

Base-Catalyzed Transesterification: This reaction is also possible and is often faster than the acid-catalyzed counterpart. However, it can be complicated by the potential for side reactions if the alcohol is not anhydrous.

| Reaction | Catalyst | Reagents | Expected Product |

| Transesterification | Acid (e.g., H₂SO₄) or Base (e.g., NaOR') | R'OH | Mthis compound (with methanol) |

Reactions at the Alpha-Carbon of the Acetate Moiety (e.g., C-H acidity, enolate chemistry)

The methylene (B1212753) group (alpha-carbon) adjacent to the carbonyl group of the acetate moiety is activated, making its protons acidic and amenable to deprotonation to form an enolate.

C-H Acidity and Enolate Formation:

The protons on the alpha-carbon are acidic due to the electron-withdrawing effect of the adjacent carbonyl group and the pyridine ring. The presence of the electronegative chlorine and fluorine atoms on the pyridine ring further enhances this acidity. Treatment with a suitable base, such as lithium diisopropylamide (LDA) or sodium hydride (NaH), will result in the formation of a resonance-stabilized enolate.

Enolate Chemistry:

The generated enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions.

Alkylation: The enolate can react with alkyl halides in an SN2 reaction to introduce an alkyl group at the alpha-position. libretexts.org The choice of the alkylating agent is crucial, with primary and secondary halides being the most suitable. libretexts.org

Aldol and Claisen Condensations: The enolate can also react with other carbonyl compounds in aldol-type reactions or with other esters in Claisen condensations, although these reactions can be more complex and may require careful control of reaction conditions to avoid self-condensation.

| Reaction | Base | Electrophile | Expected Product |

| Enolate Formation | LDA, THF, -78 °C | - | Lithium enolate of this compound |

| Alkylation | LDA, THF, -78 °C | R-X (e.g., CH₃I) | Ethyl 2-(6-chloro-3-fluoropyridin-2-yl)propanoate |

Further Functionalization of the Pyridine Nucleus of this compound (e.g., C-H activation, oxidation/reduction)

The pyridine ring of this compound offers several possibilities for further functionalization, allowing for the introduction of new substituents and modification of the heterocyclic core.

C-H Activation:

Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of pyridine rings. researchgate.net It is plausible that the C-H bonds on the pyridine nucleus of this compound could be targeted for arylation or other coupling reactions. The directing effect of the substituents already present on the ring would play a crucial role in determining the regioselectivity of such reactions. Recent studies have demonstrated the versatile palladium-catalyzed C-H arylation of fluoroarenes with 2-chloropyridine derivatives. synthical.comchemrxiv.org

Oxidation/Reduction:

Oxidation: The pyridine nitrogen can be oxidized to an N-oxide using oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. The resulting N-oxide can then be used in further functionalization reactions. For instance, treatment of 3-fluoropyridine (B146971) with an oxidizing agent yields the corresponding N-oxide, which upon treatment with hot acetic anhydride (B1165640) and subsequent hydrolysis can lead to 3-halo-2-pyridones.

Reduction: The chlorine atom at the 6-position can potentially be removed via catalytic hydrogenation. This reductive dehalogenation is a common transformation for chloropyridines and is typically carried out using a palladium catalyst (e.g., Pd/C) and a hydrogen source. The pyridine ring itself can also be reduced to a piperidine (B6355638) ring under more forcing hydrogenation conditions.

| Reaction Type | Typical Reagents | Potential Product |

| C-H Arylation | Pd catalyst, aryl halide, base | Aryl-substituted pyridine derivative |

| N-Oxidation | m-CPBA or H₂O₂ | This compound N-oxide |

| Dechlorination | H₂, Pd/C, base | Ethyl 3-fluoropyridine-2-acetate |

Advanced Spectroscopic and Structural Characterization Techniques for Ethyl 6 Chloro 3 Fluoropyridine 2 Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the connectivity and constitution of organic molecules in solution. A full assignment of the structure of Ethyl 6-chloro-3-fluoropyridine-2-acetate involves a suite of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments.

The analysis of one-dimensional NMR spectra provides foundational information about the chemical environment of each nucleus and its proximity to other magnetically active nuclei.

¹H NMR: The proton NMR spectrum is expected to show three distinct sets of signals. The ethyl ester group would present as a triplet around δ 1.3 ppm (CH₃) and a quartet around δ 4.2 ppm (OCH₂), with a typical vicinal coupling constant (³JHH) of approximately 7 Hz. vulcanchem.com The methylene (B1212753) (CH₂) protons of the acetate (B1210297) group attached to the pyridine (B92270) ring are anticipated to appear as a singlet around δ 3.8-4.0 ppm. The two aromatic protons on the pyridine ring are expected to resonate between δ 7.5 and 8.5 ppm. vulcanchem.com These protons will appear as doublets of doublets due to coupling with each other (³JHH) and with the fluorine atom (³JHF and ⁴JHF).

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. oregonstate.edu The carbonyl carbon of the ester is the most deshielded, appearing around δ 170 ppm. vulcanchem.comlibretexts.org The carbons of the pyridine ring would resonate in the aromatic region (δ 110-160 ppm), with their exact shifts influenced by the electronegative chloro and fluoro substituents. The ethyl group carbons would appear upfield, with the OCH₂ carbon around δ 62 ppm and the CH₃ carbon around δ 14 ppm. The acetate CH₂ carbon would likely be found in the δ 35-45 ppm range.

¹⁹F NMR: Fluorine-19 NMR is highly sensitive to the electronic environment. alfa-chemistry.com For a fluorine atom on a pyridine ring, the chemical shift is expected in the range of -110 to -170 ppm relative to CFCl₃. ucsb.edu The signal would exhibit coupling to the adjacent aromatic protons.

Interactive Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data for this compound

| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| ¹H | Ethyl-CH₃ | ~1.3 | Triplet (t) | ³JHH ≈ 7 |

| ¹H | Acetate-CH₂ | ~3.9 | Singlet (s) | - |

| ¹H | Ethyl-OCH₂ | ~4.2 | Quartet (q) | ³JHH ≈ 7 |

| ¹H | Pyridine-H4/H5 | 7.5 - 8.5 | Doublet of Doublets (dd) | ³JHH, ³JHF, ⁴JHF |

| ¹³C | Ethyl-CH₃ | ~14 | - | - |

| ¹³C | Acetate-CH₂ | ~40 | - | - |

| ¹³C | Ethyl-OCH₂ | ~62 | - | - |

| ¹³C | Pyridine Ring | 110 - 160 | - | - |

| ¹³C | Carbonyl (C=O) | ~170 | - | - |

| ¹⁹F | Pyridine-F | -110 to -170 | Multiplet | ³JFH, ⁴JFH |

Two-dimensional (2D) NMR experiments are indispensable for confirming the assignments made from 1D spectra and establishing the complete molecular framework. slideshare.netyoutube.comcreative-biostructure.com

COSY (Correlation Spectroscopy): This homonuclear experiment would reveal proton-proton (H-H) coupling networks. sdsu.edu A key correlation would be observed between the ethyl group's CH₃ triplet and OCH₂ quartet. It would also confirm the coupling between the two aromatic protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbons. sdsu.edu It would unequivocally link the ¹H signals of the ethyl and acetate methylene groups to their corresponding ¹³C signals, and similarly connect the aromatic proton signals to their respective carbon signals on the pyridine ring.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range (2- to 4-bond) H-C correlations, which helps piece together the molecular skeleton. sdsu.edu Expected key correlations include:

From the acetate CH₂ protons to the C2 and C3 carbons of the pyridine ring and the carbonyl carbon.

From the aromatic protons to neighboring and distant ring carbons, confirming the substitution pattern.

From the ethyl OCH₂ protons to the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing through-space correlations. ipb.pt A NOESY spectrum could show a correlation between the acetate CH₂ protons and the aromatic proton at the 4-position, confirming the orientation of the side chain relative to the ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy probes the characteristic vibrations of molecular bonds and functional groups.

Infrared (IR) Spectroscopy: The IR spectrum is used to identify the functional groups present in the molecule. khanacademy.org For this compound, the most prominent absorption would be the strong C=O stretching vibration of the ester group, expected in the 1735-1750 cm⁻¹ region. Other key absorptions would include C-O stretching vibrations between 1000-1300 cm⁻¹, aromatic C=C and C=N ring stretching bands in the 1400-1600 cm⁻¹ range, the C-F stretch (typically strong, around 1000-1300 cm⁻¹), and the C-Cl stretch at lower frequencies (600-800 cm⁻¹). pw.edu.pl

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR, particularly for non-polar bonds and symmetric vibrations. The aromatic ring "breathing" modes of the pyridine nucleus would be expected to produce strong signals in the Raman spectrum. acs.orgresearchgate.net

Interactive Table 2: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) |

| C-H Stretch (Aliphatic) | Ethyl, Acetate | 2850 - 3000 | Medium |

| C=O Stretch | Ester | 1735 - 1750 | Strong |

| C=C, C=N Stretch | Pyridine Ring | 1400 - 1600 | Medium-Strong |

| C-O Stretch | Ester | 1000 - 1300 | Strong |

| C-F Stretch | Fluoro-aromatic | 1000 - 1300 | Strong |

| C-Cl Stretch | Chloro-aromatic | 600 - 800 | Medium |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in structural confirmation. For this compound (molecular formula C₉H₉ClFNO₂), the molecular weight is 217.62 g/mol .

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak ([M]⁺). Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), this peak would appear as a characteristic doublet at m/z 217 and m/z 219. vulcanchem.com

Common fragmentation pathways for esters often involve cleavage of bonds adjacent to the carbonyl group. libretexts.orglibretexts.org Key fragment ions would likely include:

Loss of the ethoxy radical (•OCH₂CH₃), resulting in an acylium ion ([M - 45]⁺).

Loss of the entire ethyl acetate side chain via cleavage of the C-C bond alpha to the ring ([M - 87]⁺).

Potential loss of a chlorine radical (•Cl) from the molecular ion ([M - 35]⁺).

Interactive Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Neutral Loss |

| 217 / 219 | [C₉H₉³⁵ClFNO₂]⁺ / [C₉H₉³⁷ClFNO₂]⁺ | Molecular Ion ([M]⁺) |

| 172 / 174 | [M - OCH₂CH₃]⁺ | Ethoxy radical |

| 144 / 146 | [M - COOEt]⁺ | Carboethoxy radical |

| 130 | [M - CH₂COOEt]⁺ | Ethyl acetate radical |

| 182 | [M - Cl]⁺ | Chlorine radical |

X-ray Crystallography for Solid-State Molecular Architecture Determination

While no published crystal structure for this compound was found, X-ray crystallography remains the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state.

If a suitable single crystal were obtained, this technique would provide unambiguous data on:

Bond Lengths and Angles: Precise measurements for all bonds, confirming the geometry of the pyridine ring and the ester substituent.

Molecular Conformation: The exact orientation of the ethyl acetate side chain relative to the plane of the pyridine ring.

Planarity: Confirmation of the aromaticity and planarity of the substituted pyridine ring.

Intermolecular Interactions: Identification of how molecules pack in the crystal lattice, revealing non-covalent interactions such as hydrogen bonds, dipole-dipole interactions, halogen bonding, or π-π stacking, which govern the solid-state properties of the compound.

This comprehensive suite of analytical techniques is essential for the full and unequivocal characterization of this compound.

Theoretical and Computational Chemistry Studies of Ethyl 6 Chloro 3 Fluoropyridine 2 Acetate

Quantum Chemical Calculations for Electronic Structure Elucidation

Quantum chemical calculations are fundamental to understanding the electronic behavior of Ethyl 6-chloro-3-fluoropyridine-2-acetate. These computational methods provide a microscopic view of the molecule's orbitals and charge distribution, which are key determinants of its chemical properties.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a critical tool for predicting the reactivity of chemical species. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in this analysis. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. semanticscholar.org A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. semanticscholar.org

In computational studies of compounds with similar structural motifs, such as other substituted pyridine (B92270) derivatives, Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level of theory are commonly employed to determine the energies of these frontier orbitals. dntb.gov.uaresearchgate.netmaterialsciencejournal.org For instance, in the analysis of a related pyran derivative, the HOMO and LUMO energies were calculated to understand its electronic transitions and reactivity. dntb.gov.uaresearchgate.netmaterialsciencejournal.org The distribution of the HOMO and LUMO across the molecule indicates the likely sites for electrophilic and nucleophilic attack, respectively.

Table 1: Illustrative Frontier Molecular Orbital Energies (based on analogous compounds)

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.8 |

| LUMO | -1.5 |

| HOMO-LUMO Gap | 5.3 |

Note: These values are hypothetical and serve to illustrate the concept. Actual values for this compound would require specific calculations.

Electrostatic Potential and Charge Distribution Analysis for Reactivity Prediction

The molecular electrostatic potential (MEP) surface is a valuable tool for predicting the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, providing a visual representation of the charge distribution. nih.gov Regions of negative electrostatic potential, typically colored red, are electron-rich and are susceptible to electrophilic attack. Conversely, areas of positive electrostatic potential, shown in blue, are electron-deficient and are prone to nucleophilic attack. nih.govnih.gov

For this compound, the electronegative chlorine, fluorine, and oxygen atoms are expected to create regions of negative potential, while the hydrogen atoms and parts of the carbon framework will exhibit positive potential. This charge distribution is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting how the molecule will interact with other reagents. nih.gov Mulliken atomic charge analysis is another method used to quantify the charge distribution within the molecule, providing further insights into its reactivity. dntb.gov.uaresearchgate.net

Conformational Analysis and Molecular Dynamics Simulations of this compound

The three-dimensional structure and flexibility of this compound are critical to its function and reactivity. Conformational analysis aims to identify the most stable arrangement of atoms in the molecule, known as the global minimum energy conformation. This is often achieved by systematically rotating the rotatable bonds and calculating the energy of each resulting conformer.

Computational Insights into Reaction Mechanisms and Transition States of its Transformations

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy pathway from reactants to products. This involves locating the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.

DFT calculations are frequently used to model reaction mechanisms and locate transition states. nih.gov For transformations involving the substituents on the pyridine ring, such as nucleophilic aromatic substitution, computational studies can elucidate the step-by-step process of bond breaking and formation. These calculations can also predict the regioselectivity of reactions, explaining why a reaction occurs at a specific position on the molecule. For instance, calculations could determine whether a nucleophile would preferentially attack the carbon atom bearing the chlorine or another position on the pyridine ring.

Synthetic Applications of Ethyl 6 Chloro 3 Fluoropyridine 2 Acetate As a Chemical Building Block

Precursor for the Synthesis of Complex Pyridine-Containing Heterocycles

The structure of Ethyl 6-chloro-3-fluoropyridine-2-acetate is primed for the synthesis of intricate, fused heterocyclic systems. The pyridine (B92270) core is a common scaffold in numerous functional molecules, and the ability to build upon this pre-functionalized ring is a key strategy in modern synthesis. rsc.orgnih.gov The ethyl acetate (B1210297) group at the 2-position and the chlorine atom at the 6-position are particularly useful for cyclization reactions.

The ester moiety can be readily transformed into other functional groups, such as hydrazides or amides, which can then participate in intramolecular reactions. For instance, conversion of the ester to a carbohydrazide, followed by reaction with various aldehydes, can lead to the formation of Schiff's bases which can be further cyclized. nih.gov Similarly, the methylene (B1212753) group of the acetate is activated and can be involved in condensation reactions to form a new ring fused to the pyridine core.

The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a second nucleophilic group. nih.gov A common strategy involves reacting the compound with a binucleophile, where one nucleophilic center displaces the chlorine and the other reacts with the modified acetate group at the 2-position, leading to the formation of a fused ring system. This approach enables the synthesis of a variety of bicyclic and polycyclic heteroaromatic compounds, which are valuable scaffolds in chemical research.

Table 1: Potential Fused Heterocyclic Systems Derived from this compound

| Fused Ring System | Synthetic Strategy Example |

| Pyrido[1,2-a]pyrimidines | Reaction with a 1,3-diamine (e.g., ethylenediamine). One amine displaces the 6-chloro group, and the second amine condenses with the C2-acetate group (after modification) to form the pyrimidine (B1678525) ring. |

| Furo[2,3-b]pyridines | Intramolecular cyclization after modification of the C2-acetate group. For example, O-alkylation followed by a Claisen condensation-type reaction could form the furan (B31954) ring. nih.gov |

| Thieno[2,3-b]pyridines | Introduction of a sulfur nucleophile at the 6-position (displacing chlorine) which then participates in a cyclization reaction with the C2-substituent. |

| Pyrrolo[2,3-b]pyridines | Reaction with amino acid derivatives where the amino group displaces the 6-chloro substituent and subsequent intramolecular amidation forms the fused pyrrole (B145914) ring. |

Development of Analogues and Derivatives with Modified Substitution Patterns

The distinct reactivity of the substituents on the this compound ring allows for the systematic and selective development of analogues with diverse substitution patterns. The primary sites for modification are the chlorine atom, the fluorine atom, and the ethyl acetate group.

The chlorine atom at the 6-position is the most reactive site for nucleophilic aromatic substitution due to its position alpha to the ring nitrogen. nih.gov This allows for its selective displacement by a wide range of nucleophiles, including amines, alcohols, and thiols, to generate libraries of 6-substituted pyridine derivatives. The fluorine atom at the 3-position is generally less reactive towards SNAr than the 6-chloro substituent, allowing for regioselective reactions. nih.gov

The ethyl acetate group offers another point of modification. It can be:

Hydrolyzed to the corresponding carboxylic acid, which can then be used in amide bond-forming reactions.

Transesterified with different alcohols to produce other ester derivatives.

Reduced to form the corresponding primary alcohol, providing a different functional handle for further elaboration.

Reacted with amines to form amides directly.

These modifications, combined with the substitution at the 6-position, allow for the creation of a vast chemical space of pyridine derivatives from a single starting material.

Table 2: Reactivity and Modification Potential of Functional Groups

| Position | Functional Group | Primary Reaction Type | Potential Modifications and Resulting Derivatives |

| C6 | Chloro (-Cl) | Nucleophilic Aromatic Substitution (SNAr) | Displacement with R-NH₂, R-OH, R-SH to yield amines, ethers, and thioethers. |

| C3 | Fluoro (-F) | Nucleophilic Aromatic Substitution (SNAr) | Less reactive than C6-Cl; substitution possible under more forcing conditions. |

| C2 | Ethyl Acetate (-CH₂COOEt) | Ester Chemistry | Hydrolysis to carboxylic acid, amidation to amides, reduction to alcohol, transesterification. |

Role in the Preparation of Advanced Intermediates for Fine Chemicals

Beyond its direct use in building complex molecules, this compound serves as a platform for preparing advanced, highly functionalized intermediates for the fine chemical industry. eastarchem.com These intermediates are not end products but are valuable building blocks for more complex synthetic endeavors, excluding direct pharmaceutical or agrochemical products.

The reactivity of the 6-chloro position is not limited to simple displacement. It can be utilized in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig reactions. This allows for the introduction of aryl, alkynyl, or substituted amine groups, respectively. For example, a Suzuki coupling could introduce a boronic acid-substituted phenyl ring, creating a biphenyl-type pyridine intermediate. A Sonogashira coupling could introduce a terminal alkyne, a functional group that is extremely useful for further transformations, including "click" chemistry. chemicalbook.com

By combining these cross-coupling strategies with modifications of the ethyl acetate group, a diverse range of highly specialized pyridine intermediates can be produced. For example, coupling a boronic acid at the 6-position and subsequently converting the ester at the 2-position into an amide creates a bifunctional intermediate ready for further complex syntheses. These advanced intermediates are crucial in discovery chemistry, where access to novel and diverse building blocks is essential.

Potential in Materials Science: From Monomers for Functional Polymers to Ligands for Catalysis

The unique electronic and structural features of this compound make it an interesting candidate for applications in materials science.

Ligands for Catalysis: Substituted pyridines are ubiquitous as ligands in coordination chemistry and homogeneous catalysis. The nitrogen atom of the pyridine ring provides a primary coordination site for a metal center. The substituents at the 2- and 6-positions can sterically and electronically tune the properties of the resulting metal complex. nih.gov this compound can be modified to create novel bidentate or tridentate ligands. For instance, the ester group can be converted to a phosphine-containing moiety, or the chlorine atom can be replaced by another coordinating group like a pyrazole (B372694) or an imine. nih.govmdpi.com Ligands derived from this scaffold could find use in catalytic processes such as C-H activation or polymerization, where the electron-withdrawing nature of the fluorine and the pyridine nitrogen could stabilize specific oxidation states of the metal catalyst. mdpi.com

Monomers for Functional Polymers: The compound also possesses features that make it a potential monomer for the synthesis of functional polymers. The di-functional nature of the molecule (specifically the reactive chlorine and the modifiable ester group) allows it to be incorporated into polymer backbones. For example:

The chlorine atom can participate in polycondensation reactions based on nucleophilic aromatic substitution or in cross-coupling polymerization reactions (e.g., Suzuki polycondensation if converted to a boronic ester).

The ethyl acetate group can be hydrolyzed to a carboxylic acid, which can then be used to form polyesters or polyamides by reacting with diols or diamines, respectively.

The incorporation of the fluorinated pyridine unit into a polymer backbone could impart desirable properties such as increased thermal stability, specific solubility characteristics, or unique electronic and photophysical properties.

Future Research Directions and Emerging Trends for Ethyl 6 Chloro 3 Fluoropyridine 2 Acetate

Development of More Sustainable and Environmentally Benign Synthetic Routes

The traditional synthesis of functionalized pyridines often involves multi-step processes that may utilize harsh reagents and generate significant waste. A primary future objective is the development of greener synthetic pathways to Ethyl 6-chloro-3-fluoropyridine-2-acetate. Research in this area will likely focus on minimizing the environmental impact by adhering to the principles of green chemistry.

Key areas of investigation include:

Catalytic C-H Activation: Direct functionalization of C-H bonds on the pyridine (B92270) core could eliminate the need for pre-functionalized starting materials, thereby shortening synthetic sequences and reducing waste.

Use of Greener Solvents: Replacing conventional volatile organic solvents with more environmentally friendly alternatives such as water, ionic liquids, or supercritical fluids is a critical goal.

Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product. This could involve exploring cycloaddition reactions or other concerted pathways.

Biocatalysis: Employing enzymes or whole-cell systems for specific transformations could offer high selectivity under mild conditions, significantly improving the sustainability profile of the synthesis. For instance, NADH-dependent reductases have been used for the highly efficient synthesis of related chloro-hydroxybutanoate esters nih.gov.

Exploration of Flow Chemistry and Automated Synthesis Applications

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch, offers numerous advantages in terms of safety, scalability, and efficiency. The application of flow chemistry to the synthesis and modification of this compound represents a significant emerging trend. This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purities.

Future research will likely involve:

Telescoped Reactions: Developing multi-step syntheses in a continuous flow system without isolating intermediates, which can dramatically reduce reaction time and waste. This has been successfully applied in the synthesis of complex molecules like cyproterone (B1669671) acetate (B1210297) nih.gov.

Automated Optimization: Integrating automated systems with flow reactors to rapidly screen and optimize reaction conditions. This high-throughput approach can accelerate the discovery of novel synthetic routes and functionalization methods.

In-line Analysis: Incorporating real-time analytical techniques (e.g., IR, NMR spectroscopy) into flow systems to monitor reaction progress and ensure quality control.

Design of Novel Catalytic Systems for Highly Selective Functionalization

The regioselectivity of reactions on the pyridine ring is a persistent challenge due to the influence of the nitrogen atom and the existing substituents. Designing novel catalytic systems for the highly selective functionalization of this compound is a crucial area of future research. The chlorine atom at the 6-position and the ester at the 2-position are particularly susceptible to nucleophilic attack or cross-coupling reactions.

Emerging trends in catalysis for this purpose include:

Transition Metal Catalysis: Developing new ligands for transition metals like palladium, nickel, and copper to control the regioselectivity of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) at specific positions. Nickel-catalyzed reactions, for example, are efficient for the functionalization of 2-halopyridines researchgate.net.

Photoredox Catalysis: Utilizing light-absorbing catalysts to generate radical intermediates under mild conditions, enabling novel and previously inaccessible transformations.

Organocatalysis: Designing small organic molecules to catalyze reactions, avoiding the use of potentially toxic and expensive metals.

Rare Earth Metal Catalysis: Exploring the unique reactivity of rare earth metals for C-H functionalization and other transformations on the pyridine ring beilstein-journals.org.

| Catalytic Approach | Potential Advantage for Functionalization | Relevant Position |

| Palladium-catalyzed Cross-Coupling | Versatile C-C and C-N bond formation | C6 (Cl site) |

| Nickel-catalyzed Reactions | Cost-effective alternative to palladium for coupling | C6 (Cl site) researchgate.net |

| Directed C-H Functionalization | Selective activation of specific C-H bonds | C4, C5 |

| Photoredox Catalysis | Mild reaction conditions, unique reactivity | Various |

This table provides a conceptual overview of potential catalytic strategies and their applications.

Investigation of Non-Conventional Reactivity Pathways (e.g., photo- or electrochemical)

Moving beyond traditional thermal reactions, the exploration of non-conventional activation methods like photochemistry and electrochemistry is a burgeoning field. These techniques can provide alternative reactivity patterns and enable transformations that are difficult to achieve through conventional means.

Photochemical Reactions: The use of light can initiate unique chemical reactions. For this compound, this could involve photo-induced substitution reactions or the generation of pyridinyl radicals for subsequent coupling acs.orgacs.org. The fluorinated nature of the molecule may also influence its photochemical behavior.

Electrochemical Synthesis: Electrochemistry offers a powerful tool for generating reactive species under controlled conditions, often without the need for chemical oxidants or reductants. Electrochemical cross-coupling reactions catalyzed by nickel complexes have been shown to be effective for 2-halopyridines researchgate.net. Future work could explore the selective reduction or oxidation of the pyridine ring to facilitate novel functionalizations. The electrochemical properties of pyridine derivatives are known to be tunable, offering potential for creating radical ions for further reactions cdnsciencepub.comdntb.gov.ua.

Integration into Advanced Chemical Technologies and Novel Material Development

The unique electronic and structural features of this compound make it an attractive candidate for incorporation into advanced materials and technologies. The presence of fluorine can enhance properties such as metabolic stability and binding affinity in bioactive molecules, a critical aspect in drug design mdpi.com.

Future directions in this area may include:

Pharmaceuticals: Using the compound as a key intermediate for the synthesis of novel drug candidates. The pyridine scaffold is a common motif in pharmaceuticals, and the specific substitution pattern could lead to new therapeutic agents nih.gov.

Agrochemicals: Developing new pesticides and herbicides, as halogenated pyridines are prevalent in this industry.

Organic Electronics: Incorporating the fluorinated pyridine unit into organic light-emitting diodes (OLEDs), photovoltaics, or sensors. Pyridine derivatives have been investigated for their use in dye-sensitized solar cells researchgate.net. The electron-withdrawing nature of the substituents could be exploited to tune the electronic properties of new materials.

Advanced Polymers: Synthesizing polymers containing this moiety to create materials with tailored thermal, optical, or mechanical properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.